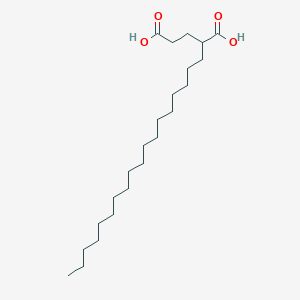

2-Octadecylpentanedioic acid

Beschreibung

Eigenschaften

CAS-Nummer |

146921-91-7 |

|---|---|

Molekularformel |

C23H44O4 |

Molekulargewicht |

384.6 g/mol |

IUPAC-Name |

2-octadecylpentanedioic acid |

InChI |

InChI=1S/C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23(26)27)19-20-22(24)25/h21H,2-20H2,1H3,(H,24,25)(H,26,27) |

InChI-Schlüssel |

GCKMLMBMCITMGA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCC(CCC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Established Chemical Synthesis Pathways for 2-Octadecylpentanedioic Acid

The synthesis of this compound, a substituted derivative of glutaric acid, can be achieved through several established methodologies in organic chemistry. These pathways typically involve the strategic formation of carbon-carbon bonds to construct the main chain and the introduction of the long alkyl substituent.

A primary strategy for incorporating the C18 side chain is through the nucleophilic substitution reaction involving an octadecyl halide. The malonic ester synthesis is a classic and highly effective method for this purpose. libretexts.orgmasterorganicchemistry.com This approach utilizes diethyl malonate (or a similar malonic ester) as the starting material. The α-hydrogens of malonic esters are particularly acidic (pKa ≈ 13) due to the stabilizing effect of the two adjacent carbonyl groups, allowing for easy deprotonation by a moderately strong base like sodium ethoxide to form a stable enolate. libretexts.orglibretexts.org This enolate acts as a potent nucleophile, readily attacking an alkyl halide, such as 1-bromooctadecane (B154017), in an SN2 reaction to form a new carbon-carbon bond and attach the octadecyl group. masterorganicchemistry.com

Key Reagents for Octadecyl Moiety Introduction

| Reagent Type | Specific Example | Role |

|---|---|---|

| Alkylating Agent | 1-Bromooctadecane (C₁₈H₃₇Br) | Electrophile, source of the octadecyl group |

| Malonic Ester | Diethyl malonate | Nucleophile precursor |

This alkylation is a robust and widely applicable method for attaching long alkyl chains to a carbon framework. google.compharmaxchange.info

Following the introduction of the octadecyl group, the synthesis of the pentanedioic acid backbone requires the formation of additional carbon-carbon bonds. Continuing with the malonic ester synthesis pathway, the resulting 2-octadecylmalonic ester can be further functionalized.

One common approach involves a Michael addition reaction. The mono-alkylated malonic ester can be deprotonated again to form a new enolate. This enolate can then act as a nucleophile in a conjugate addition to an α,β-unsaturated ester, such as ethyl acrylate. This reaction sequence effectively extends the carbon chain, leading to a tri-ester intermediate.

An alternative, and often more direct, route involves the alkylation of the 2-octadecylmalonic ester with a haloacetate, such as ethyl bromoacetate. This second SN2 reaction adds the final two carbons required for the pentanedioic acid skeleton.

Summary of C-C Bond Formation Steps

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Enolate Alkylation | Diethyl malonate enolate + 1-Bromooctadecane | Diethyl 2-octadecylmalonate |

| 2 | Michael Addition | Diethyl 2-octadecylmalonate enolate + Ethyl acrylate | Triethyl 2-octadecylpropane-1,1,3-tricarboxylate |

The final stage of the synthesis involves converting the ester functional groups of the intermediate into the desired carboxylic acid groups. This is typically achieved through saponification (base-catalyzed hydrolysis) followed by acidification. libretexts.org Treating the tri-ester or di-ester intermediate with a strong base like sodium hydroxide (B78521) results in the hydrolysis of all ester linkages to form the corresponding carboxylate salts. Subsequent treatment with a strong acid (e.g., HCl) protonates the carboxylates to yield the dicarboxylic acid. masterorganicchemistry.com

In pathways derived from malonic ester synthesis, heating the resulting substituted malonic acid intermediate in an acidic medium leads to decarboxylation, where one of the carboxyl groups is lost as carbon dioxide, yielding the final this compound. libretexts.org

Derivatization and Functionalization Reactions of this compound

The two carboxylic acid groups in this compound are reactive sites that can undergo a variety of chemical transformations to produce different derivatives.

Esterification: Dicarboxylic acids can be converted to their corresponding esters by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comchemguide.co.uk This reaction is typically driven to completion by removing the water formed during the reaction. The process can yield either a mono-ester or a di-ester, depending on the stoichiometry of the alcohol used. The synthesis of long-chain dicarboxylic acid esters is valuable for applications such as lubricants. google.com

Amidation: The carboxylic acid groups can also be converted into amides. This transformation is generally achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine (primary or secondary). libretexts.org Direct reaction with an amine is also possible but often requires high temperatures. The resulting products can be mono-amides or di-amides. Microbial amidases have also been explored for the asymmetric hydrolysis of substituted glutaric acid diamides, indicating pathways for creating chiral amide derivatives. nih.govnih.gov

Common Derivatization Reactions

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Diesterification | Excess Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Heat | Diester |

Dicarboxylic acids that can form a five- or six-membered ring can undergo intramolecular dehydration to form a cyclic anhydride (B1165640). reactory.app Since this compound is a derivative of glutaric acid, its two carboxyl groups are in a 1,5-relationship, making them ideally suited to form a stable six-membered cyclic anhydride. This reaction is typically accomplished by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or by heating under vacuum. reactory.appquimicaorganica.org The product of this reaction is 2-octadecyldihydro-2H-pyran-2,6(3H)-dione. Such anhydrides are reactive intermediates themselves and can be used to synthesize esters and amides under milder conditions than the parent dicarboxylic acid. libretexts.org

Modifications of the Alkyl Chain

The octadecyl group, a long saturated alkyl chain, is the defining feature of this compound. Modifications to this chain can significantly alter the molecule's physical and chemical properties, opening avenues for new applications. Common strategies for alkyl chain modification, broadly applicable to long-chain hydrocarbons, can be hypothetically applied to this compound.

One primary approach involves the introduction of functional groups along the C18 chain. This can be achieved through various chemical transformations, although the inert nature of the alkyl chain presents a challenge. Free-radical halogenation, for instance, could introduce a bromine or chlorine atom at various positions, which can then serve as a handle for further functionalization through nucleophilic substitution reactions.

Another potential modification is the introduction of unsaturation. Dehydrogenation reactions, though often requiring harsh conditions, could create double or triple bonds within the octadecyl chain. These unsaturated sites would then be amenable to a wide range of transformations, including oxidation, reduction, and addition reactions, allowing for the incorporation of diverse functionalities.

The terminal methyl group of the octadecyl chain also represents a site for potential modification. While challenging, selective oxidation of the terminal carbon could yield a primary alcohol, which could be further transformed into an aldehyde, carboxylic acid, or ester.

Below is a hypothetical data table illustrating potential modifications of the octadecyl chain of a similar long-chain dicarboxylic acid, based on general organic chemistry principles.

| Modification Type | Reagents and Conditions | Potential Product | Hypothetical Yield (%) |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux | 2-(bromo-octadecyl)pentanedioic acid (mixture of isomers) | 40-60 |

| Introduction of Unsaturation | Dehydrogenation catalyst (e.g., Pd/C), high temperature | 2-(octadecenyl)pentanedioic acid (mixture of isomers) | 30-50 |

| Terminal Oxidation | Selective ω-hydroxylase enzyme | 2-(18-hydroxyoctadecyl)pentanedioic acid | Variable |

Emerging Green Chemistry Approaches for this compound Synthesis

The synthesis of dicarboxylic acids has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry aim to address these issues by developing more environmentally benign synthetic routes. While specific green synthesis methods for this compound are not documented, general green approaches for dicarboxylic acid synthesis can be considered.

One promising strategy involves the use of renewable feedstocks. Long-chain fatty acids, readily available from plant and animal oils, could serve as potential starting materials. For instance, oleic acid, an 18-carbon unsaturated fatty acid, could be a precursor. Oxidative cleavage of the double bond in oleic acid can lead to the formation of dicarboxylic acids, although achieving the specific 2-substituted pentanedioic acid structure would require a multi-step synthesis.

The use of biocatalysis is another cornerstone of green chemistry. Enzymes, such as lipases and oxidases, can carry out chemical transformations with high selectivity and under mild reaction conditions. A hypothetical biocatalytic route could involve the use of engineered microorganisms or isolated enzymes to perform key steps in the synthesis of this compound, potentially reducing the need for harsh chemical reagents.

Furthermore, the replacement of traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis. The development of catalytic systems that can operate efficiently in these green solvents is an active area of research.

A recent development in the eco-friendly production of dicarboxylic acids involves electrochemical methods. These techniques use electricity to drive chemical reactions, often avoiding the need for harsh oxidizing or reducing agents. For example, an electrochemical method has been developed to cleave and oxidize double and triple bonds in hydrocarbons to produce dicarboxylic acids, a process that is more environmentally friendly than traditional methods that often use heavy metals and strong acids.

Another green approach focuses on the oxidation of aldehydes using hydrogen peroxide in the presence of a catalyst in water. This method provides good to excellent yields of carboxylic acids under mild conditions. mdpi.com

The following table summarizes potential green chemistry approaches for the synthesis of long-chain dicarboxylic acids, which could be adapted for this compound.

| Green Chemistry Approach | Key Principles | Potential Application to this compound Synthesis |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petrochemicals. | Synthesis from oleic acid or other long-chain fatty acids. |

| Biocatalysis | Employing enzymes or whole-cell systems for chemical transformations. | Enzymatic oxidation or carbon-carbon bond formation steps. |

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Performing reaction steps in water, supercritical CO2, or ionic liquids. |

| Electrochemical Synthesis | Using electricity to drive chemical reactions, avoiding harsh reagents. | Electrochemical oxidation of a suitable long-chain precursor. |

| Catalytic Oxidation | Utilizing catalysts to enable the use of greener oxidants like H2O2. | Oxidation of a precursor aldehyde or alcohol under mild, aqueous conditions. |

Advanced Analytical Characterization Techniques for 2 Octadecylpentanedioic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 2-Octadecylpentanedioic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum reveals the different chemical environments of hydrogen atoms. The two carboxylic acid protons (-COOH) are expected to appear as a broad singlet in the highly deshielded region of the spectrum, typically between 10.0 and 12.0 ppm. libretexts.org The proton at the C2 position, being adjacent to a carboxyl group and the octadecyl chain, would likely resonate as a multiplet around 2.5 ppm. The protons of the pentanedioic acid backbone (at C3 and C4) would appear as complex multiplets in the 1.5-2.4 ppm range. The long octadecyl chain produces characteristic signals: a triplet at approximately 0.88 ppm corresponding to the terminal methyl (-CH₃) group, and a large, overlapping series of signals for the numerous methylene (B1212753) (-CH₂-) groups, primarily centered around 1.25 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the two carboxylic acid groups are typically observed in the 170-185 ppm range. oregonstate.edulibretexts.org The chiral carbon at the C2 position would appear around 40-50 ppm. The remaining carbons of the pentanedioic acid backbone and the carbons of the octadecyl chain would resonate in the aliphatic region, generally between 14 and 40 ppm, with the terminal methyl carbon appearing at the most upfield position (~14 ppm). compoundchem.comwisc.edu

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity.

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons, allowing for the tracing of the proton spin systems through the pentanedioic acid backbone and along the octadecyl chain.

Table 1: Predicted NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1, C5 (-C OOH) | - | 175-180 |

| C1, C5 (-COOH ) | 10.0 - 12.0 (broad s) | - |

| C2 (-C H-) | ~2.5 (m) | 45-50 |

| C3, C4 (-C H₂-) | 1.5 - 2.4 (m) | 25-35 |

| C1' (-C H₂-) | 1.4 - 1.7 (m) | 30-35 |

| C2'-C17' (-C H₂-) | ~1.25 (m) | 22-32 |

| C18' (-C H₃) | ~0.88 (t) | ~14 |

Chemical shifts are approximate and depend on the solvent and concentration. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS provides the molecular weight and crucial information about the structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. nih.govnih.gov

In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. Collision-induced dissociation (CID) of the molecular ion generates a series of fragment ions. Characteristic fragmentation patterns for long-chain dicarboxylic acids include:

Loss of Water: A neutral loss of 18 Da ([M-H-H₂O]⁻) is a common fragmentation pathway for carboxylic acids. nih.gov

Decarboxylation: The loss of a carboxyl group as CO₂ (44 Da) or a COOH radical (45 Da) is also frequently observed.

Alkyl Chain Fragmentation: The long octadecyl chain undergoes charge-remote fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units), which is characteristic of long aliphatic chains. researchgate.net

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups is another important fragmentation pathway that helps to identify the structure. acs.org

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₂₃H₄₄O₄).

Table 2: Expected HRMS and Key MS/MS Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₂₃H₄₅O₄⁺ | 385.3312 | Protonated Molecule |

| [M-H]⁻ | C₂₃H₄₃O₄⁻ | 383.3167 | Deprotonated Molecule |

| [M-H-H₂O]⁻ | C₂₃H₄₁O₃⁻ | 365.3061 | Loss of water |

| [M-H-CO₂]⁻ | C₂₂H₄₃O₂⁻ | 339.3272 | Loss of carbon dioxide |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid and the long alkyl chain. A very prominent and broad absorption band would appear in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp band around 1710 cm⁻¹. libretexts.orgresearchgate.net The aliphatic octadecyl chain would be identified by strong C-H stretching absorptions between 2850 and 2960 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1470 cm⁻¹.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this molecule, the Raman spectrum would clearly show the C-H stretching modes (2800-3000 cm⁻¹) and C-C stretching modes of the long alkyl backbone, which are often stronger in Raman than in IR. nih.gov The C=O stretch would also be present but may be weaker than in the IR spectrum. The complementary nature of these two techniques provides a more complete vibrational profile of the molecule. uwyo.eduuwyo.edu

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 2500-3300 (very broad, strong) | Weak |

| C-H stretch (alkyl) | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O stretch | ~1710 (strong) | ~1710 (medium) |

| CH₂ bend (scissoring) | ~1470 (medium) | Medium |

| C-O stretch / O-H bend | 1210-1320 (medium) | Weak |

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org If a suitable crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. cam.ac.uk

This technique would reveal the exact conformation of the molecule, including the arrangement of the pentanedioic acid backbone and the likely extended, all-trans (zig-zag) conformation of the long octadecyl chain to minimize steric hindrance. almerja.com Furthermore, XRD would elucidate the intermolecular interactions, particularly the hydrogen-bonding network formed between the carboxylic acid groups of adjacent molecules, which dictates the crystal packing.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Due to its polarity and low volatility, derivatization is often required for gas-phase analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high boiling point and thermal instability. Therefore, a derivatization step is necessary to convert the non-volatile dicarboxylic acid into a more volatile and thermally stable derivative, typically an ester. nih.gov

The most common derivatization method is esterification to form the corresponding dimethyl ester, which can be achieved by reacting the acid with an agent like boron trifluoride in methanol (B129727) (BF₃/methanol). nih.gov The resulting dimethyl 2-octadecylpentanedioate is sufficiently volatile for GC analysis.

The GC-MS analysis would provide a chromatogram showing the retention time of the derivative, which is indicative of its purity. The coupled mass spectrometer would record the mass spectrum of the eluting peak. The mass spectrum of the dimethyl ester would show a clear molecular ion peak ([M]⁺ at m/z 412.35) and characteristic fragmentation patterns of esters, such as the loss of a methoxy (B1213986) group (-OCH₃, 31 Da) and fragmentation via McLafferty rearrangement. chromatographyonline.com This allows for confident identification and purity assessment of the original dicarboxylic acid. researchgate.net

Table 4: Predicted GC-MS Data for Dimethyl 2-octadecylpentanedioate

| Parameter | Expected Value/Observation |

| Derivative Formula | C₂₅H₄₈O₄ |

| Derivative MW | 412.65 |

| Molecular Ion (m/z) | 412 |

| Key Fragment (m/z) | 381 ([M-OCH₃]⁺) |

| Key Fragment (m/z) | 74 (McLafferty rearrangement base peak) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Samples

For the analysis of this compound in complex matrices such as biological fluids, environmental samples, or industrial process streams, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. longdom.orgresearchgate.net This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, allowing for accurate quantification even at trace levels. nih.gov

A primary challenge in the LC-MS/MS analysis of dicarboxylic acids is their poor ionization efficiency under typical electrospray ionization (ESI) conditions. longdom.orgnih.gov To enhance sensitivity, chemical derivatization is often employed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to react with the carboxylic acid groups, introducing a moiety that is readily ionized, thereby significantly improving the signal response. nih.govnih.gov This derivatization also decreases the polarity of the analyte, making it more amenable to separation on reverse-phase HPLC columns. nih.govnih.gov

Furthermore, complex matrices are prone to "matrix effects," where co-eluting endogenous or exogenous components interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.govnih.gov Careful sample preparation, such as solid-phase extraction (SPE), and the use of stable isotope-labeled internal standards are crucial strategies to mitigate these effects and ensure data accuracy. longdom.org The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows the instrument to filter out background noise and selectively monitor for specific precursor-to-product ion transitions unique to the derivatized this compound.

Table 2: Representative LC-MS/MS Method for the Analysis of this compound in a Complex Matrix | Step | Parameter/Procedure | Description | | :--- | :--- | :--- | | Sample Preparation | Derivatization | Reaction with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent (e.g., EDC) and pyridine (B92270) to form a derivative with enhanced ionization efficiency. nih.gov | | Chromatography | UPLC System with C18 Column | Utilizes a sub-2 µm particle column for high-resolution separation with a water/acetonitrile mobile phase gradient. | | Ionization | Electrospray Ionization (ESI) | Operated in negative or positive ion mode, depending on the chosen derivative, to generate charged analyte molecules. google.com | | Mass Spectrometry | Tandem Quadrupole MS | | | | Detection Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity by monitoring specific ion transitions. | | | Hypothetical Ion Transition | Precursor Ion [M-H]⁻ → Product Ion | Specific m/z values would be determined experimentally for the derivatized analyte. |

Gel Permeation Chromatography (GPC) for Polymerization Monitoring

When this compound is used as a monomer in the synthesis of polyesters or other polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for monitoring the polymerization process. researchgate.netresearchgate.net GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution of the resulting polymer. researchgate.net

As the polycondensation reaction progresses, monomer units of this compound and a co-monomer (typically a diol) link together to form oligomers and then longer polymer chains. This increase in chain length directly corresponds to an increase in molecular weight. By taking aliquots from the reaction mixture at different time points and analyzing them by GPC, one can track the progress of the polymerization. nih.gov

The key parameters obtained from GPC analysis are:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that gives more weight to larger molecules.

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, while higher values signify a broader distribution of chain lengths. researchgate.net

Monitoring the increase in Mn and Mw over time confirms that the polymerization is proceeding, while the PDI value provides insight into the nature of the polymerization reaction. nih.govresearchgate.net

Table 3: Hypothetical GPC Data for Monitoring a Polyester Synthesis Using this compound

| Reaction Time (hours) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| 1 | 1,500 | 2,100 | 1.40 |

| 2 | 4,200 | 6,720 | 1.60 |

| 4 | 9,800 | 17,150 | 1.75 |

| 8 | 17,500 | 33,250 | 1.90 |

Mechanistic Investigations and Theoretical Computational Chemistry Studies

Elucidation of Reaction Mechanisms in 2-Octadecylpentanedioic Acid Synthesis and Transformations

The synthesis of this compound can be conceptually approached through several synthetic routes, with the Michael addition being a prominent and versatile method for forming the crucial carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. byjus.com For the synthesis of this compound, a plausible pathway involves the Michael addition of an octadecyl nucleophile to a derivative of glutaconic acid or a related α,β-unsaturated dicarboxylic acid ester.

The reaction mechanism of the Michael addition proceeds in a series of well-defined steps: spcmc.ac.in

Formation of the Nucleophile: The octadecyl nucleophile is typically generated from an octadecyl halide. In the case of using a Grignard reagent (octadecylmagnesium bromide), the highly polarized carbon-magnesium bond provides a potent carbon-centered nucleophile. Alternatively, organocuprates, prepared from organolithium precursors and copper salts, can be employed and are often preferred for their softer nucleophilic character, which favors conjugate addition over direct carbonyl attack. chemistrysteps.com

Nucleophilic Attack: The generated octadecyl nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated pentanedioate (B1230348) derivative. This step is the key bond-forming event, leading to the formation of an enolate intermediate. The choice of a weaker nucleophile generally favors the desired 1,4-addition. chemistrysteps.com

Protonation: The enolate intermediate is then protonated, typically by the addition of a weak acid during the workup of the reaction mixture, to yield the final 2-octadecylpentanedioate product. masterorganicchemistry.com

Transformations of this compound can involve reactions at its two carboxylic acid groups, such as esterification, amidation, or reduction. The mechanisms of these transformations are analogous to those of other carboxylic acids and are well-established in organic chemistry.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. electrochemsci.org These calculations can elucidate various molecular properties that govern the chemical behavior of the compound.

Molecular Orbitals and Reactivity Indices:

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. electrochemsci.org

For a molecule like this compound, the HOMO is likely to be localized around the oxygen atoms of the carboxylic acid groups, indicating these sites are prone to electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carbonyl carbons, making them susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below.

| Quantum Chemical Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character. |

This table presents a summary of key quantum chemical parameters that can be derived from DFT calculations to predict the reactivity of a molecule.

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would show regions of negative potential (in red) around the electronegative oxygen atoms of the carboxyl groups, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. The hydrogen atoms of the carboxyl groups would exhibit positive potential (in blue), highlighting their acidic nature. The long octadecyl chain would be characterized by a largely neutral potential (in green).

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ucr.edu For a long-chain dicarboxylic acid like this compound, MD simulations can provide valuable insights into its intermolecular interactions, aggregation behavior, and interactions with solvents or surfaces.

Due to its amphiphilic nature, with two polar carboxylic acid head groups and a long nonpolar octadecyl tail, this compound is expected to exhibit complex self-assembly behavior in different environments. In aqueous solutions, these molecules could form micelles or other aggregates to minimize the unfavorable interactions between the hydrophobic tails and water. ucr.edu MD simulations can model these processes and reveal the structure and dynamics of the resulting aggregates.

Furthermore, MD simulations can be employed to investigate the interactions of this compound with surfaces. This is particularly relevant for applications where this molecule might be used as a coating or a surfactant. The simulations can provide details on the orientation of the molecules at the interface and the nature of the forces governing their adsorption.

Computational Predictions of Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov For this compound, QSPR models can be used to predict various properties that are important for its practical applications.

The prediction of thermochemical properties of long-chain alkanes and their derivatives can be achieved using linear regression models and other machine learning techniques. acs.orgnih.govtudelft.nl These models use molecular descriptors, which are numerical representations of the chemical structure, to predict properties such as melting point, boiling point, and viscosity.

For this compound, the long octadecyl chain will significantly influence its physical properties. The melting point, for instance, is expected to be higher than that of shorter-chain dicarboxylic acids due to increased van der Waals interactions between the long alkyl chains. ajchem-a.com Computational models can quantify this relationship and provide accurate predictions. The presence of the two carboxylic acid groups will also contribute to a higher melting point through hydrogen bonding.

The table below shows a conceptual representation of how different molecular features of this compound would be expected to influence its properties, which can be quantified through QSPR models.

| Molecular Feature | Physicochemical Property | Predicted Influence |

| Long Octadecyl Chain | Melting Point | Increase |

| Two Carboxylic Acid Groups | Melting Point | Increase |

| Long Octadecyl Chain | Solubility in Nonpolar Solvents | Increase |

| Two Carboxylic Acid Groups | Solubility in Polar Solvents | Increase |

| Overall Molecular Size | Viscosity | Increase |

This table illustrates the expected qualitative relationships between the structural features of this compound and its key physicochemical properties, which can be computationally predicted.

By leveraging these computational approaches, a comprehensive understanding of the chemical behavior and physical properties of this compound can be achieved, guiding its synthesis and application in various fields.

Role and Interactions in Model Biochemical Systems and Pathways Non Clinical

Investigation as a Substrate or Inhibitor in Isolated Enzymatic Systems

The dicarboxylic acid structure of 2-octadecylpentanedioic acid, featuring a long C18 alkyl chain, suggests potential interactions with several key enzymatic pathways involved in lipid metabolism. While direct experimental evidence for this specific compound is not extensively documented in publicly available literature, its structural characteristics allow for informed hypotheses regarding its behavior as a substrate or inhibitor in isolated enzymatic systems.

Fatty acid β-oxidation is the primary catabolic process for breaking down fatty acids to produce energy. nih.gov This process occurs within the mitochondria and peroxisomes and involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA molecule by two carbons, releasing acetyl-CoA in each cycle. uab.edumdpi.com For this compound to undergo β-oxidation, it would first need to be activated to its corresponding acyl-CoA thioester. This activation is typically catalyzed by acyl-CoA synthetases. nih.gov

Given its structure as a dicarboxylic acid, this compound could potentially be activated at either of its carboxyl groups, forming a monoacyl-CoA or diacyl-CoA derivative. The presence of the octadecyl chain at the C2 position might influence which carboxyl group is preferentially activated and could potentially cause steric hindrance for the enzymes of the β-oxidation spiral.

The four main enzymes in the β-oxidation pathway are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase. uab.edu The long C18 side chain of this compound would be the primary site for β-oxidation. It is plausible that this compound, once activated to its CoA ester, could serve as a substrate for these enzymes, leading to the progressive shortening of the octadecyl chain. However, the dicarboxylic acid nature of the backbone might affect its binding to the active sites of these enzymes, potentially making it a less efficient substrate compared to typical monocarboxylic fatty acids. It is also possible that the compound could act as a competitive inhibitor, binding to the enzymes but being processed slowly or not at all, thereby hindering the breakdown of other fatty acids.

Omega (ω)-oxidation represents an alternative pathway for fatty acid metabolism that involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. mdpi.comisotope.com This process is particularly important for the metabolism of medium-chain fatty acids and becomes more significant when β-oxidation is impaired. isotope.comnih.gov The enzymes for ω-oxidation are located in the smooth endoplasmic reticulum of liver and kidney cells. mdpi.com The pathway involves three main steps: hydroxylation of the ω-carbon by a mixed-function oxidase involving cytochrome P450, followed by two oxidation steps catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase to form a dicarboxylic acid. mdpi.com

Since this compound is already a dicarboxylic acid, the initial steps of ω-oxidation would not be applicable. However, dicarboxylic acids produced via ω-oxidation can be further metabolized by β-oxidation from either end of the molecule. nih.gov Therefore, it is conceivable that this compound, being a dicarboxylic acid, could enter the later stages of this metabolic route and undergo β-oxidation. This process could contribute to the production of succinyl-CoA, which can then enter the citric acid cycle. nih.govlipidmaps.org The efficiency of this process would likely depend on the substrate specificity of the mitochondrial and peroxisomal β-oxidation enzymes for dicarboxylic acids of this particular structure.

Esterases and lipases are hydrolases that catalyze the cleavage and formation of ester bonds. nih.gov Lipases typically act on water-insoluble substrates like triglycerides, while esterases prefer more water-soluble esters. nih.gov The interaction of this compound with these enzymes would primarily be relevant if the compound is in an esterified form, for example, as a mono- or di-ester with glycerol (B35011) or other alcohols.

Conversely, the free acid form, this compound, might act as an inhibitor of these enzymes. The carboxyl groups could interact with the active site of lipases or esterases, potentially competing with the binding of their natural substrates. The long alkyl chain could anchor the molecule within the hydrophobic binding pocket of the enzyme, leading to competitive inhibition. The pH of the in vitro system would be a critical factor, as it would determine the ionization state of the carboxyl groups and influence the binding affinity. nih.gov

Studies on Membrane Integration and Model Lipid Bilayer Interactions

At physiological pH, the carboxyl groups of this compound would be deprotonated, giving the molecule a net negative charge. This would lead to electrostatic interactions with the headgroups of the lipid bilayer. The long, hydrophobic octadecyl chain would favor insertion into the nonpolar core of the bilayer. mdpi.com This dual nature suggests that this compound could act as a membrane-active compound, potentially altering the physical properties of the lipid bilayer, such as its fluidity and permeability. The presence of two carboxyl groups might lead to more complex interactions compared to a simple long-chain fatty acid, possibly anchoring the molecule more firmly at the membrane interface.

The insertion of the bulky octadecyl chain into the lipid bilayer could disrupt the packing of the lipid acyl chains, leading to an increase in membrane fluidity. The extent of this effect would likely depend on the concentration of this compound and the initial fluidity of the membrane. In membranes that are in a more ordered gel state, the introduction of this compound could induce a transition to a more disordered liquid-crystalline state.

Development of Analytical Standards for Lipidomics Research

Lipidomics is the large-scale study of lipids in biological systems. Accurate identification and quantification of lipids by techniques such as mass spectrometry are crucial in this field. nih.gov This requires the use of well-characterized analytical standards. isotope.comsigmaaldrich.com A pure, chemically defined standard of this compound would be a valuable tool for researchers in this area.

Such a standard would allow for the development of robust analytical methods for the detection and quantification of this and structurally related dicarboxylic acids in complex biological samples. For instance, in mass spectrometry-based lipidomics, a labeled internal standard of this compound (e.g., containing stable isotopes like ¹³C or ²H) would enable accurate quantification by correcting for variations in sample preparation and instrument response. isotope.com

Furthermore, a certified reference material of this compound would be essential for method validation and for ensuring the comparability of results between different laboratories. The availability of such a standard would facilitate research into the potential biological roles of long-chain dicarboxylic acids and their metabolism. The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium provides a comprehensive classification system and spectral database for lipids, and the inclusion of data for this compound would be a significant contribution to the field. lipidmaps.org

Biotransformation Pathways and Microbial Degradation Studies in Model Systems

The biotransformation and microbial degradation of this compound have not been extensively studied. However, based on the known metabolic pathways for other long-chain fatty acids and related compounds, several potential biotransformation routes can be hypothesized. Microorganisms possess a diverse array of enzymes capable of degrading complex organic molecules. mdpi.com

One likely pathway for the microbial degradation of this compound is through β-oxidation of the long octadecyl chain. researchgate.net Many soil and marine bacteria are known to utilize long-chain alkanes and fatty acids as their sole carbon and energy source. These microorganisms would likely initiate the degradation by activating one of the carboxyl groups to its CoA ester, followed by the sequential removal of two-carbon units via the β-oxidation pathway.

Another possibility is the involvement of ω-oxidation-like pathways, which are known to be involved in the degradation of hydrocarbons. While this compound is already a dicarboxylic acid, further oxidation of the alkyl chain could occur, potentially leading to the formation of more polar metabolites. The degradation of complex organic molecules like naphthenic acids by microbial consortia has been reported, and similar processes could be involved in the breakdown of this compound. nih.govresearchgate.net The specific microbial species and enzymatic systems involved would likely depend on the environmental conditions, such as the presence of oxygen and other nutrients.

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Engineering Applications

The unique structure of 2-Octadecylpentanedioic acid, featuring two carboxylic acid functional groups and a long aliphatic side chain, suggests its potential utility in polymer synthesis. The carboxylic acid groups can participate in polymerization reactions, while the octadecyl chain would be expected to influence the final properties of the polymer.

Use as a Monomer in Polycondensation Reactions

In principle, as a dicarboxylic acid, this compound could serve as a monomer in step-growth polymerization, specifically through polycondensation reactions. This type of reaction involves the joining of monomers with the elimination of a small molecule, such as water. The two carboxyl groups (-COOH) on the pentanedioic acid backbone would allow it to react with co-monomers containing two reactive groups, such as diols (for polyesters) or diamines (for polyamides). However, no specific studies demonstrating the use of this compound as a monomer in such reactions have been identified.

Synthesis of Polyesters, Polyamides, and Polyimides with Tailored Properties

The synthesis of polyesters and polyamides involves the reaction of dicarboxylic acids with diols and diamines, respectively. The incorporation of a monomer like this compound would be expected to introduce a bulky, flexible, and hydrophobic C18 side chain into the polymer backbone. This could be a method for tailoring polymer properties. For instance, the long alkyl chain could increase solubility in nonpolar solvents and lower the glass transition temperature. The synthesis of polyimides typically requires more complex monomers or reaction conditions, and the suitability of this compound for this purpose is not documented. There is no available data on specific polyesters, polyamides, or polyimides synthesized using this compound.

Modifiers for Polymer Flexibility, Thermal Stability, and Mechanical Performance

When not used as a primary monomer, dicarboxylic acids can sometimes be incorporated in smaller amounts as modifiers to alter the properties of existing polymers. The introduction of the long, non-polar octadecyl side chain from this compound would likely act as an internal plasticizer, increasing the free volume between polymer chains and thereby enhancing flexibility.

Conversely, the bulky side chain could disrupt chain packing and intermolecular forces, which might negatively impact mechanical strength and thermal stability. The precise effect on thermal degradation would depend on the main polymer and the strength of the chemical bonds formed. No experimental data on its use as a polymer modifier or its effect on flexibility, thermal stability, or mechanical properties could be located.

Role in Surface Science and Interface Engineering

Molecules with a polar head group (the dicarboxylic acid) and a long non-polar tail (the octadecyl chain) are known as surfactants or amphiphiles and have applications in surface modification. Theoretically, this compound could be used to modify the surfaces of materials. The carboxylic acid groups could anchor to a polar surface, while the hydrophobic octadecyl tail would orient away from it, creating a non-polar, water-repellent interface. This could be used to alter wetting properties or improve the compatibility between a polymer matrix and a filler. However, there are no specific research findings documenting its use in surface science or interface engineering.

Development of Self-Assembling Systems and Supramolecular Architectures

The amphiphilic nature of this compound suggests a potential for self-assembly in solution or at interfaces. Carboxylic acids are well-known to form strong hydrogen bonds, which can drive the formation of ordered supramolecular structures. The combination of hydrogen bonding between the acid groups and van der Waals interactions between the long alkyl chains could lead to the formation of micelles, vesicles, or other complex architectures. These systems are central to supramolecular chemistry. Despite this theoretical potential, no studies on the self-assembly or supramolecular chemistry of this compound have been found.

Contribution to Bio-based Materials and Sustainable Chemistry Initiatives

The viability of this compound as a contributor to bio-based materials depends on the origin of its precursors. If the octadecyl and/or the pentanedioic acid portions of the molecule can be derived from renewable feedstocks, such as plant oils or biomass, it could be considered a bio-based building block. Dicarboxylic acids are a key target in the development of sustainable polymers to replace petroleum-derived monomers. Without specific synthesis pathways documented in the available literature, its contribution to sustainable chemistry remains purely speculative.

Future Research Directions and Emerging Challenges in 2 Octadecylpentanedioic Acid Research

Development of Novel Stereoselective Synthetic Routes

The presence of a chiral center at the second carbon of the pentanedioic acid chain means that 2-Octadecylpentanedioic acid can exist as different stereoisomers. The three-dimensional arrangement of these isomers can significantly influence the physical, chemical, and biological properties of the final material. Consequently, controlling this stereochemistry is a paramount challenge and a crucial area for future research.

Future synthetic strategies must move beyond simple preparations to focus on methods that afford high stereoselectivity. The development of such routes is essential for producing enantiomerically pure forms of the compound, which are necessary for specialized applications where specific molecular recognition or ordered polymer structures are required.

Key Research Objectives:

Asymmetric Catalysis: Investigating chiral Lewis acids or organocatalysts to guide the stereochemical outcome of the reaction that establishes the chiral center.

Auxiliary-Controlled Synthesis: Employing chiral auxiliaries that can be attached to a precursor molecule, direct the stereoselective formation of the desired isomer, and subsequently be removed.

Enzymatic Resolutions: Using enzymes to selectively react with one stereoisomer in a racemic mixture, allowing for the separation of the enantiomers.

Table 1: Potential Stereoselective Synthetic Strategies and Associated Challenges

| Synthetic Strategy | Description | Key Challenges |

|---|---|---|

| Asymmetric Diels-Alder Reaction | A [4+2] cycloaddition reaction using chiral catalysts to create the stereocenter in a precursor molecule. | Identifying suitable dienes and dienophiles; catalyst sensitivity and cost. |

| Chiral Auxiliary-Mediated Alkylation | Attaching a chiral auxiliary to a pentanedioate (B1230348) derivative to direct the stereoselective addition of the octadecyl group. | Efficiency of auxiliary attachment and removal; purification of intermediates. |

| Enantioselective Hydrogenation | Asymmetric hydrogenation of an unsaturated precursor using a chiral catalyst to set the stereocenter. | Synthesis of the specific unsaturated precursor; catalyst loading and turnover number. |

Integration of Advanced Spectroscopic and Imaging Techniques for in situ Analysis

Understanding the behavior of this compound in real-time, especially at interfaces or during reactions, is critical for optimizing its applications. Future research must integrate advanced spectroscopic and imaging techniques for in situ analysis, allowing researchers to observe molecular interactions, conformational changes, and chemical transformations as they happen.

Advanced techniques like synchrotron-based X-ray Photoelectron Spectroscopy (XPS) can provide detailed information on the surface chemistry and electronic states of dicarboxylic acids. metall-mater-eng.comresearchgate.net This is particularly relevant for applications where this compound is used as a surface modifier or in composite materials. However, a significant challenge with techniques like XPS is the potential for beam-induced damage, which can alter the chemical composition of the organic acid during analysis. researchgate.netaip.orgresearchgate.net

Table 2: Advanced Spectroscopic Techniques for In Situ Analysis

| Technique | Information Provided | Challenges for this compound |

|---|---|---|

| Ambient-Pressure XPS (AP-XPS) | Elemental composition and chemical state analysis at surfaces under near-ambient conditions. metall-mater-eng.com | Potential for X-ray induced degradation of the long alkyl chain; data interpretation for complex organic molecules. aip.orgresearchgate.net |

| In Situ NMR Spectroscopy | Real-time monitoring of reaction kinetics, intermediate formation, and structural changes in solution. nih.gov | Lower sensitivity compared to other techniques; challenges in studying solid-state or interface phenomena. |

| Confocal Raman Imaging | Spatially resolved chemical information, mapping the distribution of the compound within a matrix or on a surface. | Weak Raman signals from aliphatic chains; potential for fluorescence interference from the sample matrix. |

Application of Artificial Intelligence and Machine Learning for Predictive Modeling

The experimental investigation of a complex molecule like this compound can be time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate research by predicting the properties and behavior of this compound.

By training models on existing chemical data, AI can forecast physicochemical properties, potential toxicity, and even synthetic accessibility. researchgate.neteaspublisher.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives. easpublisher.com Generative models could design new molecules based on the this compound scaffold with optimized properties for specific applications.

A primary challenge is the scarcity of specific data for this compound. Initial models may need to be trained on larger datasets of other dicarboxylic acids and long-chain organic molecules. researchgate.netacs.org Ensuring the accuracy and generalizability of these models will be a key focus of future research. easpublisher.com

Table 3: AI/ML Predictive Modeling Applications

| Model Type | Prediction Target | Data Requirements |

|---|---|---|

| Graph Neural Networks (GNNs) | Physicochemical properties (e.g., solubility, melting point), bioactivity. easpublisher.com | Large datasets of molecular structures and their corresponding properties. |

| Random Forest / Decision Tree | Classification of toxicity or material performance. researchgate.net | Labeled datasets with molecular descriptors and experimental outcomes. |

| Generative Adversarial Networks (GANs) | De novo design of novel derivatives with desired properties. | A foundational dataset of known molecules and their properties to learn the chemical space. |

Exploration of Hybrid Materials and Nanocomposite Formulations

The bifunctional nature of this compound, with two carboxyl groups for chemical bonding and a long, nonpolar alkyl chain, makes it an excellent candidate for creating advanced hybrid materials and nanocomposites. tu-dresden.deresearchgate.net These materials combine the properties of organic polymers with inorganic nanoparticles to achieve enhanced performance. mdpi.com

Future research should focus on incorporating this compound into various polymer matrices or using it to functionalize the surface of nanoparticles (e.g., silica, zinc oxide). mdpi.com The dicarboxylic acid could act as a cross-linker to improve the mechanical strength of polymers, or as a compatibilizer to ensure a uniform dispersion of nanoparticles within a polymer matrix, preventing aggregation and improving interfacial bonding. tu-dresden.demdpi.com

The main challenge will be to achieve precise control over the interface between the organic and inorganic components to fully realize the potential synergistic properties of the resulting nanocomposite. mdpi.com

Table 4: Potential Hybrid and Nanocomposite Formulations

| Matrix/Nanoparticle | Role of this compound | Potential Improved Property |

|---|---|---|

| Epoxy Resins | Covalent cross-linking agent. | Increased mechanical strength and thermal stability. mdpi.com |

| Polyamides/Polyesters | Monomer building block. fraunhofer.deresearchgate.net | Enhanced flexibility, hydrophobicity, and impact resistance. |

| Silica Nanoparticles | Surface functionalizing agent. | Improved dispersion in nonpolar polymer matrices; enhanced interfacial adhesion. |

| Layered Clays | Intercalating agent. | Increased barrier properties (gas and moisture); improved flame retardancy. tu-dresden.de |

Investigation of Environmental Fate and Bioremediation Potentials

As with any chemical intended for potential widespread use, a thorough understanding of its environmental impact is essential. Future research must investigate the environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation.

Long-chain dicarboxylic acids can be formed in nature through the ω-oxidation of fatty acids, followed by degradation via the β-oxidation pathway. nih.govfraunhofer.denih.gov Research is needed to determine if microorganisms indigenous to soil and water can metabolize the unique branched structure of this compound. The long octadecyl chain may render it more resistant to degradation than shorter, linear dicarboxylic acids. nih.govmdpi.com

Identifying specific bacterial or fungal strains capable of breaking down this compound could lead to the development of effective bioremediation strategies for contaminated sites. researchgate.netresearchgate.net

Table 5: Key Research Questions in Environmental Fate and Bioremediation

| Research Area | Key Questions |

|---|---|

| Persistence | What is the half-life of this compound in soil and aquatic environments? Does it adsorb to sediment? |

| Degradation Pathways | Can microorganisms utilize ω- and β-oxidation pathways to break down this branched-chain diacid? nih.govmdpi.com Are there other metabolic routes? |

| Metabolites | What are the intermediate and final products of its biodegradation? Are any of these metabolites more toxic than the parent compound? |

| Bioremediation | Can specific microbial consortia be enriched or engineered for the efficient remediation of this compound? researchgate.net |

Q & A

Q. How can researchers enhance reproducibility when publishing synthesis protocols for this compound derivatives?

- Methodological Answer : Provide detailed procedural steps (solvent volumes, stirring times) and characterize all intermediates. Adhere to BJOC guidelines: include NMR spectra (δ values, coupling constants) and HPLC chromatograms (retention times, purity percentages) for key compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.